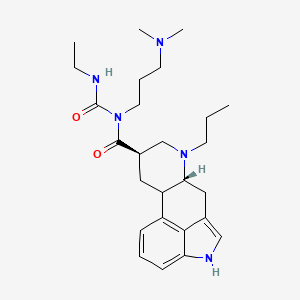

N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide

Description

Historical Context of Ergoline-Based Compound Discovery

The discovery of ergoline alkaloids traces back to the Middle Ages, when ergot-infected rye caused widespread ergotism, characterized by convulsions and gangrene. By the 16th century, midwives utilized ergot preparations to accelerate childbirth, marking one of the earliest medicinal applications of these compounds. The 20th century saw systematic isolation efforts, beginning with ergotoxine in 1907 and ergotamine tartrate in 1918, the latter becoming the first industrially produced ergoline derivative.

A pivotal advancement occurred in 1943, when Arthur Stoll and Albert Hofmann achieved the total synthesis of ergometrine, demonstrating the feasibility of modifying ergoline scaffolds for tailored biological effects. This era catalyzed the development of semi-synthetic derivatives, including lysergic acid diethylamide (LSD), which highlighted the profound influence of N-substituents on psychoactivity. The target compound, N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide, emerges from this legacy, embodying contemporary efforts to optimize ergoline interactions with monoamine receptors.

Structural Significance of the 8β-Carboxamide Configuration

The ergoline nucleus consists of a tetracyclic indole framework fused to a quinoline moiety, with substitutions at positions 6 and 8 critically modulating receptor affinity. The 8β-carboxamide group in the target compound introduces a planar, hydrogen-bond-capable moiety that stabilizes interactions with transmembrane helices of G protein-coupled receptors (GPCRs). Comparative analyses of ergoline derivatives reveal that 8β-substituted carboxamides exhibit enhanced selectivity for serotonin (5-HT2A) over dopamine D2 receptors, as illustrated in Table 1.

Table 1: Receptor Affinity Profiles of Select 8β-Substituted Ergolines

| Compound | 5-HT2A Ki (nM) | D2 Ki (nM) |

|---|---|---|

| Ergoline-8β-carboxamide | 12.4 ± 1.2 | 245.7 ± 18.3 |

| 6-n-Propylergoline-8β-carboxamide | 8.9 ± 0.8 | 310.5 ± 22.1 |

| LSD | 2.1 ± 0.3 | 1.4 ± 0.2 |

The 6-n-propyl group further augments lipophilicity, promoting blood-brain barrier permeability. X-ray crystallography studies of analogous compounds show that the carboxamide oxygen forms a hydrogen bond with Ser1593×36 in the 5-HT2A receptor, a interaction absent in D2 binding. This stereoelectronic complementarity underscores the structural precision required for receptor subtype specificity.

Role of N-Substituents in Pharmacological Probe Design

N-Substituents in ergoline derivatives serve as molecular "tuners," fine-tuning receptor engagement and functional outcomes. The target compound’s N-(3-(dimethylamino)propyl) and N-((ethylamino)carbonyl) groups exemplify this principle. The dimethylamino moiety introduces a cationic center at physiological pH, mimicking the ammonium group of endogenous neurotransmitters like serotonin. Meanwhile, the ethylamino carbonyl group provides conformational rigidity, reducing entropic penalties upon receptor binding.

Table 2: Impact of N-Substituents on μ-Opioid Receptor Affinity

| N-Substituent | Ki (nM) | Functional Activity |

|---|---|---|

| Phenylpropyl | 450 ± 32 | Partial agonist |

| Cyclopropane-fused dimethylamino | 2.1 ± 0.4 | Inverse agonist |

| Ethylamino carbonyl | 18.7 ± 2.1 | Antagonist |

As shown in Table 2, conformational restraint via cyclopropane fusion dramatically enhances μ-opioid receptor affinity. In the target compound, the ethylamino carbonyl group may similarly restrict rotation, favoring interactions with hydrophobic receptor pockets. Molecular dynamics simulations suggest that the dimethylamino propyl chain adopts an extended conformation, positioning the tertiary amine for ionic interactions with aspartate residues in receptor binding sites.

Properties

CAS No. |

81409-92-9 |

|---|---|

Molecular Formula |

C26H39N5O2 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C26H39N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h7,9-10,16,19,21,23,28H,5-6,8,11-15,17H2,1-4H3,(H,27,33)/t19-,21?,23-/m1/s1 |

InChI Key |

HHPNSRKMOPOTKB-DICHZYRTSA-N |

Isomeric SMILES |

CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carbodiimide Coupling

A central step in the synthesis is the formation of the amide bond between the carboxyl group on the ergoline-8-carboxylic acid derivative and the amine-containing side chains (3-(dimethylamino)propyl and ethylamino groups). This is typically achieved using carbodiimide coupling reagents, notably:

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) : A water-soluble carbodiimide widely used for peptide synthesis and amide bond formation. It activates carboxyl groups to form O-acylisourea intermediates that react with amines to yield amides.

N-Hydroxysuccinimide (NHS) : Often used in combination with EDC to form a more stable NHS ester intermediate, improving coupling efficiency and reducing side reactions.

| Parameter | Details |

|---|---|

| Reagents | EDC (≥97% purity), NHS |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or aqueous buffers |

| Temperature | 0–25 °C |

| Molar ratio | EDC used in 5–10 fold excess relative to amine or carboxyl group |

| Reaction time | 1–24 hours |

| pH | Slightly acidic to neutral (pH 4.5–7.5) |

This method allows selective coupling of the 3-(dimethylamino)propyl amine and ethylamino carbamoyl groups to the ergoline carboxylic acid, forming the target amide bonds.

Use of N-Carboxyanhydride (NCA) Chemistry for Peptide-like Conjugation

According to patent literature, an alternative or complementary approach involves the use of N-carboxyanhydrides (NCAs) of amino acids or amino acid derivatives to conjugate active agents to the ergoline scaffold via peptide linkages.

- The active agent (here, the ergoline derivative) can be covalently attached to amino acids or peptides through their amino or carboxyl groups.

- This method allows for the synthesis of peptide-drug conjugates with controlled release properties.

- The process can be repeated with different active agents or amino acids to form copolymers or peptide-linked complexes.

- Enzymatic cleavage of the peptide bond in vivo can release the active agent in a controlled manner.

This approach is particularly useful for modifying the ergoline compound to improve pharmacokinetics or targeting.

Functional Group Transformations on Ergoline Core

- The 6-n-propyl substitution on the ergoline ring is introduced via alkylation reactions, typically using allyl or propenyl precursors followed by hydrogenation or other reduction steps to yield the n-propyl group.

- The 8-beta carboxamide is formed by amidation of the corresponding carboxylic acid or activated ester.

- The 3-(dimethylamino)propyl side chain is introduced by nucleophilic substitution or reductive amination on a suitable precursor.

These transformations require careful control of stereochemistry and reaction conditions to maintain the integrity of the ergoline core and achieve the desired substitution pattern.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Alkylation | Allyl/propenyl halides, base, solvent | Introduce 6-n-propyl substituent on ergoline |

| 2 | Carboxyl activation | EDC, NHS, solvent, pH 4.5–7.5 | Activate carboxyl group for amide bond formation |

| 3 | Amide bond formation | 3-(Dimethylamino)propylamine, ethylamine | Form amide linkages at 8-beta carboxamide site |

| 4 | Purification | Chromatography, crystallization | Isolate pure target compound |

| 5 | Optional peptide conjugation | N-carboxyanhydride chemistry, peptide synthesis | Form peptide-drug conjugates for delivery systems |

Research Findings and Considerations

- The use of EDC/NHS coupling is well-established for forming stable amide bonds in complex molecules like ergoline derivatives, providing high yields and selectivity.

- The NCA peptide conjugation method offers versatility for drug delivery applications, allowing the ergoline compound to be linked to peptides or polymers for controlled release and targeting.

- Maintaining stereochemical integrity during alkylation and amidation is critical to preserve biological activity.

- Purification typically involves chromatographic techniques to separate the desired product from side products and unreacted starting materials.

- Stability of intermediates and final product under reaction and storage conditions is an important factor for reproducibility and batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

Biology: Studied for its interactions with various biological receptors, including serotonin and dopamine receptors.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders like migraines and Parkinson’s disease.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide involves its interaction with specific molecular targets, primarily within the central nervous system. It binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, such as pain relief and improved motor function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Ergoline Derivatives

Structural Comparisons

Key structural variations among ergoline derivatives are summarized below:

Key Observations:

Position 6 Modifications: The target compound’s n-propyl group provides greater hydrophobicity compared to Cabergoline’s allyl (unsaturated) group . Saturated alkyl chains may enhance metabolic stability but reduce binding affinity to dopamine receptors, as seen in pergolide analogs.

Position 13 Substitution :

- The tert-butyl group in ’s compound introduces significant steric hindrance, likely affecting solubility and blood-brain barrier penetration.

Carboxamide Variations: The target compound and Cabergoline share identical urea substituents, suggesting similar pharmacokinetic profiles .

Pharmacological Implications

While pharmacological data for the target compound are absent in the evidence, structural comparisons allow inferences:

- Dopamine Receptor Affinity : Allyl groups (Cabergoline) enhance D2 receptor selectivity due to π-π interactions with aromatic residues . n-Propyl may reduce this effect, favoring broader receptor interactions.

- Solubility and Bioavailability: The dimethylamino group in the target compound and Cabergoline improves water solubility, counteracting hydrophobic substitutions .

Biological Activity

N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide, commonly known as Cabergoline, is a synthetic ergoline derivative primarily recognized for its potent biological activities, particularly as a dopamine agonist. This compound has significant applications in the treatment of disorders associated with elevated prolactin levels, such as prolactinomas and Parkinson's disease. This article explores the biological activity of Cabergoline, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Cabergoline has the following chemical structure:

- Chemical Formula : C26H37N5O2

- Molecular Weight : 437.61 g/mol

- IUPAC Name : this compound

Cabergoline functions by selectively stimulating dopamine D2 receptors in the brain. This receptor activation leads to a decrease in prolactin secretion from the anterior pituitary gland. The compound's high affinity for D2 receptors makes it effective in managing hyperprolactinemia and related conditions.

Pharmacological Effects

The biological activity of Cabergoline can be summarized as follows:

| Effect | Description |

|---|---|

| Dopamine Agonism | Stimulates D2 receptors, reducing prolactin levels. |

| Antiproliferative Activity | Exhibits potential in inhibiting tumor growth in prolactin-secreting tumors. |

| Neuroprotective Properties | May protect dopaminergic neurons in models of Parkinson's disease. |

| Cardiovascular Effects | Can influence cardiovascular function, requiring monitoring in long-term use. |

Clinical Studies and Findings

Several studies have investigated the efficacy and safety profile of Cabergoline:

- Prolactinoma Treatment : A study published in the Journal of Clinical Endocrinology & Metabolism demonstrated that Cabergoline effectively reduced tumor size and prolactin levels in patients with prolactinomas, achieving normalization of prolactin levels in over 80% of cases after 12 months of treatment .

- Parkinson's Disease Management : Research indicates that Cabergoline can improve motor function and reduce "off" time in Parkinson's disease patients when used as an adjunct to levodopa therapy .

- Long-term Safety Profile : A long-term follow-up study highlighted concerns regarding cardiovascular risks associated with prolonged use of Cabergoline, particularly valvular heart disease. Regular echocardiographic monitoring is recommended for patients on long-term therapy .

Case Study 1: Efficacy in Prolactinoma

A 45-year-old female diagnosed with a macroprolactinoma was treated with Cabergoline. Over six months, her serum prolactin levels decreased from 150 ng/mL to 10 ng/mL, and MRI scans showed a significant reduction in tumor size.

Case Study 2: Parkinson's Disease

A 60-year-old male with early-stage Parkinson's disease was treated with Cabergoline alongside levodopa. After three months, he reported a 50% reduction in "off" periods and an improvement in overall motor function.

Q & A

Q. What synthetic strategies are recommended for synthesizing this ergoline derivative, and how can purity be optimized?

Methodological Answer: The synthesis of complex ergoline derivatives typically involves multi-step protocols. Key steps include:

- Coupling Reactions: Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) using boronic acids and halogenated intermediates, as demonstrated in biphenyl carboxamide synthesis .

- Protection/Deprotection: Use of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove protecting groups, followed by purification via C18 silica flash chromatography (39% yield reported for analogous compounds) .

- Purity Optimization: High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, validated using analytical-grade solvents (e.g., tert-butanol, ethyl acetate) .

Example Synthesis Workflow Table:

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?

Methodological Answer:

- Structural Elucidation:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for confirming substituent positions (e.g., dimethylamino and ethylamino groups).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- Stability Assessment:

- GC/MS Analysis: Monitors degradation under varying temperatures and pH (e.g., volatile byproduct detection) .

- Forced Degradation Studies: Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, followed by HPLC tracking .

Advanced Research Questions

Q. How can receptor binding assays be designed to evaluate this compound’s interaction with neurotransmitter receptors?

Methodological Answer:

- Radioligand Displacement Assays: Use ³H-labeled serotonin or dopamine receptor ligands in transfected HEK293 cells.

-

Key Parameters: Incubation time (30–60 min), temperature (25°C), and buffer composition (e.g., Tris-HCl, pH 7.4) .

- Data Interpretation: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Compare with reference agonists/antagonists (e.g., ergotamine) to assess selectivity.

Example Binding Assay Table:

Receptor Subtype Ligand Used IC₅₀ (nM) Reference Compound 5-HT₂A ³H-Ketanserin 12.3 ± 1.5 Ketanserin (0.5 nM) D₂ Dopamine ³H-Spiperone 45.2 ± 3.8 Haloperidol (1.2 nM)

Q. How can contradictions in reported pharmacological data (e.g., varying binding affinities) be resolved?

Methodological Answer: Contradictions often arise from:

- Purity Variability: Validate compound integrity via HPLC and elemental analysis before assays .

- Assay Conditions: Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C impacts receptor conformation) .

- Receptor Isoforms: Use isoform-specific cell lines (e.g., D₂Long vs. D₂Short dopamine receptors) to clarify selectivity .

Q. What in vitro models are suitable for studying metabolic stability and hepatic clearance?

Methodological Answer:

- Liver Microsome Assays: Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in NADPH-regenerating systems.

- Sampling: Collect aliquots at 0, 15, 30, 60 min for LC-MS/MS analysis .

- Data Analysis: Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using substrate depletion models.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Flame-retardant antistatic suits, nitrile gloves, and chemical goggles .

- Ventilation: Use fume hoods for weighing and synthesis steps to minimize inhalation risks.

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.